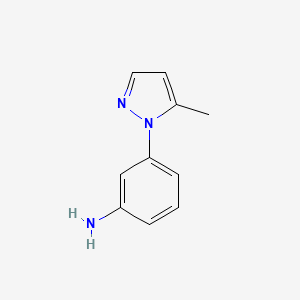

3-(5-methyl-1H-pyrazol-1-yl)aniline

Description

BenchChem offers high-quality 3-(5-methyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQSCEATLOFLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 1-(3-aminophenyl)-5-methylpyrazole

A Guide to Regiocontrol, Structural Characterization, and Medicinal Utility

Executive Summary: The "Twisted" Scaffold

The compound 1-(3-aminophenyl)-5-methylpyrazole represents a privileged scaffold in medicinal chemistry, distinct from its planar 1,3-isomer. Its value lies not just in the chemical connectivity, but in its molecular geometry . The steric repulsion between the C5-methyl group and the N1-phenyl ring forces the molecule into a non-planar conformation, creating a specific "twisted" topology (torsion angle ~35–55°) often required to fit into hydrophobic pockets of kinases (e.g., p38 MAPK) and GPCRs.

This guide provides a rigorous technical analysis of this scaffold, focusing on the challenge of regioselective synthesis , the definitive structural validation via NMR, and its application as a precursor for urea-based kinase inhibitors.

Molecular Architecture & Geometry

The Steric Clash

Unlike 1-phenyl-3-methylpyrazole, which adopts a near-planar conformation allowing extensive

-

1,3-isomer: The C3-methyl is distal to the N1-phenyl ring. The phenyl ring can rotate to maximize orbital overlap with the pyrazole

-system. -

1,5-isomer (Target): The C5-methyl group occupies the space immediately adjacent to the ortho-hydrogens of the phenyl ring. To relieve this steric strain, the phenyl ring rotates out of the pyrazole plane.

Implication: This lack of planarity prevents "molecular stacking" (aggregation) often seen in planar aromatics and improves solubility. Biologically, it creates a specific 3D vector for the 3-amino handle, directing subsequent substituents (like ureas or amides) into specific sub-pockets (e.g., the DFG-out pocket in kinases).

Synthetic Routes & Regiocontrol (The "Nitro" Protocol)

Direct condensation of 3-aminophenylhydrazine with 1,3-dicarbonyls is chemically risky due to the oxidative instability of the diamine and competing nucleophilic attacks. The Self-Validating Standard Protocol utilizes a nitro-precursor followed by reduction.

The Challenge of Regiochemistry

The condensation of a hydrazine (

-

1-aryl-5-methylpyrazole (Thermodynamic/Steric product, often favored in acidic media).

-

1-aryl-3-methylpyrazole (Kinetic/Electronic product).

Validated Protocol: The Nitro-Reduction Route

Step 1: Regioselective Cyclization

-

Reactants: 3-Nitrophenylhydrazine hydrochloride + Acetylacetaldehyde dimethyl acetal (1,1-dimethoxy-3-butanone).

-

Solvent/Catalyst: Ethanol / Conc. HCl (Catalytic).

-

Mechanism: Under acidic conditions, the hydrazine terminal nitrogen (

) attacks the more electrophilic carbonyl (or acetal carbon after activation). The steric bulk of the aryl group directs the formation of the 1,5-isomer to minimize transition state energy, although mixtures often occur requiring chromatography.

Step 2: Chemoselective Reduction

-

Reactants: 1-(3-nitrophenyl)-5-methylpyrazole + Iron powder (Fe) + Ammonium Chloride (

). -

Solvent: Ethanol/Water (3:1).

-

Rationale: Fe/NH4Cl is preferred over catalytic hydrogenation (

) to avoid potential reduction of the pyrazole double bonds or hydrogenolysis of other sensitive groups if present.

Experimental Workflow Visualization

Figure 1: The "Nitro-Reduction" synthetic pathway ensures stability and allows for separation of regioisomers prior to generating the sensitive amine.[1]

Structural Validation: The "Smoking Gun"

You cannot rely on LC-MS alone, as both isomers have identical masses. NMR Spectroscopy is the only self-validating method.

Proton NMR ( NMR) Distinction

| Feature | 1-aryl-5-methylpyrazole (Target) | 1-aryl-3-methylpyrazole (Impurity) |

| Methyl Shift ( | ~2.30 - 2.40 ppm | ~2.10 - 2.20 ppm |

| C4-H Proton | Typically more shielded | Typically less shielded |

| NOE Signal | Strong NOE between Methyl protons and Phenyl ortho-protons | NO NOE between Methyl and Phenyl |

The NOE Logic

In the 1,5-isomer, the methyl group is spatially close (< 5 Å) to the ortho-protons of the phenyl ring. In the 1,3-isomer, they are separated by the entire pyrazole ring.

Figure 2: Nuclear Overhauser Effect (NOE) logic for distinguishing regioisomers. The 1,5-isomer shows a through-space interaction absent in the 1,3-isomer.

Medicinal Chemistry Utility

The 1-(3-aminophenyl)-5-methylpyrazole moiety is a critical intermediate for Type II Kinase Inhibitors .

The "Gatekeeper" Interaction

In many kinase inhibitors (e.g., Doramapimod analogs), the pyrazole nitrogen acts as a hydrogen bond acceptor for the "hinge" region of the kinase ATP pocket.

-

Role of the 3-Amino Group: It serves as the attachment point for a "linker" (often a urea or amide).

-

Role of the 5-Methyl Group: It forces the phenyl ring to twist, directing the attached urea moiety into the hydrophobic "back pocket" (allosteric site), which improves selectivity over other kinases.

Derivatization Example

Reaction of the 3-amino group with an isocyanate (

References

-

Regioselectivity in Pyrazole Synthesis

- Title: Regioselective synthesis of 1-aryl-3-methyl-5-phenylpyrazoles and 1-aryl-5-methyl-3-phenylpyrazoles.

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

Structural Characterization (Torsion Angles)

- Title: Crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl deriv

- Source: N

-

URL:[Link]

-

Medicinal Chemistry Applications (p38 MAPK)

- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Source: MDPI (Molecules).

-

URL:[Link]

-

NMR Distinction of Isomers

- Title: 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles (Hammett Correl

- Source: ResearchG

-

URL:[Link]

Sources

Regioisomeric Control and Differentiation: 3-(5-methyl-1H-pyrazol-1-yl)aniline vs. 3-(3-methyl isomer)

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the structural fidelity of the N-phenylpyrazole scaffold is non-negotiable. Two regioisomers—3-(5-methyl-1H-pyrazol-1-yl)aniline (the "5-Me isomer") and 3-(3-methyl-1H-pyrazol-1-yl)aniline (the "3-Me isomer")—often emerge from standard syntheses as difficult-to-separate mixtures. While they share identical molecular weights and similar polarities, their pharmacological profiles diverge radically.

The 5-Me isomer introduces a critical steric clash between the pyrazole methyl group and the phenyl ring's ortho-protons, forcing the biaryl system into a twisted, non-planar conformation (dihedral angle ~50–80°). This "atropisomeric-like" twist is frequently exploited in medicinal chemistry to fill hydrophobic pockets in enzymes like p38 MAPK or B-Raf . Conversely, the 3-Me isomer adopts a flatter conformation, often leading to reduced selectivity or off-target binding. This guide details the structural physics, regioselective synthesis, and definitive analytical validation of these isomers.

Structural & Electronic Analysis: The "Twist" Factor

The core difference lies not just in atom connectivity, but in the 3D space occupied by the molecule.

Steric Clash and Dihedral Angles

-

3-(5-methyl-1H-pyrazol-1-yl)aniline: The methyl group at position 5 is spatially adjacent to the phenyl ring. The Van der Waals radius of the methyl group (~2.0 Å) clashes with the ortho-hydrogen of the phenyl ring. To relieve this strain, the single bond connecting the two rings (N1–C1') rotates, forcing the rings out of coplanarity.

-

3-(3-methyl-1H-pyrazol-1-yl)aniline: The methyl group is distal (far) from the phenyl ring. The only interaction is between the pyrazole H5 proton and the phenyl ortho-protons, which is sterically minimal. This allows the molecule to adopt a much flatter conformation, maximizing

-

Electronic Consequences

The twist in the 5-Me isomer breaks the conjugation between the pyrazole and aniline rings.

-

3-Me Isomer: High conjugation

UV -

5-Me Isomer: Reduced conjugation

UV

Synthetic Pathways & Regiocontrol

The synthesis of these anilines typically proceeds via a nitro-precursor (1-(3-nitrophenyl)-methyl-1H-pyrazole), followed by reduction (Fe/HCl or H2/Pd). The critical step is the Knorr Pyrazole Synthesis forming the nitro-intermediate.

The Regioselectivity Challenge

Reaction of 3-nitrophenylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent (like 4,4-dimethoxy-2-butanone or 1,1-dimethoxy-3-butanone ) yields a mixture.

-

Mechanism: The hydrazine has two nitrogens: the terminal

(more nucleophilic) and the internal -

Control: The product is determined by which carbonyl carbon the terminal

attacks first.

Decision Logic for Synthesis

To favor the 5-Me isomer , one must ensure the terminal hydrazine attacks the ketone (or the carbon that will become C5). However, standard conditions often favor the 3-Me isomer.

Figure 1: Mechanistic divergence in the synthesis of methyl-N-phenylpyrazoles.

Optimized Protocol for 3-(5-methyl-1H-pyrazol-1-yl)aniline

To target the 5-Me isomer specifically, avoid simple acetals. Use 4-methoxy-3-buten-2-one or similar enaminones where the electronics direct the hydrazine attack.

Step-by-Step Protocol:

-

Reagents: 3-Nitrophenylhydrazine hydrochloride (1.0 eq), 4-methoxy-3-buten-2-one (1.1 eq), Ethanol (0.5 M).

-

Cyclization: Reflux the mixture in ethanol for 4–6 hours. The terminal hydrazine

attacks the -

Purification: The 5-Me isomer is less polar than the 3-Me isomer due to the twisted "greasy" phenyl ring shielding the polar N-N bond. Separate via Flash Chromatography (Hexane/EtOAc gradient).

-

Reduction: Dissolve the nitro-pyrazole in MeOH. Add 10% Pd/C (5 wt%) and stir under

balloon (1 atm) for 2 hours. Filter through Celite and concentrate.

Analytical Differentiation (The "Proof")

You cannot rely on retention time alone. Nuclear Overhauser Effect Spectroscopy (NOESY) is the only self-validating method to confirm the structure.

1H NMR Diagnostic Signals (CDCl3, 400 MHz)

| Feature | 5-Methyl Isomer (Target) | 3-Methyl Isomer | Explanation |

| Methyl Signal | 5-Me is shielded by the orthogonal phenyl ring current. | ||

| Pyrazole H4 | Singlet, sharp | Singlet, sharp | - |

| NOE Correlation | Strong NOE between Me and Phenyl-Ortho-H | NO NOE between Me and Phenyl. | Definitive Proof. |

| NOE Correlation | No NOE between H4 and Phenyl | Strong NOE between H4 and Phenyl-Ortho-H | 3-Me isomer has H4 adjacent to the phenyl ring. |

Analytical Logic Flowchart

Figure 2: NMR decision tree for structural validation.

Medicinal Chemistry Implications[1][2][3]

Why does this matter?

-

Conformational Restriction: The 5-Me isomer is "pre-organized." The energy penalty to twist the phenyl ring is already paid by the steric clash. If the kinase binding pocket requires a twisted ligand (common in Type II kinase inhibitors), the 5-Me isomer will have a higher binding affinity (

) compared to the 3-Me isomer, which would have to overcome an entropy penalty to twist. -

Selectivity: The 3-Me isomer is flatter and can intercalate into DNA or bind promiscuously to flat active sites, potentially leading to higher toxicity.

References

-

Regiochemistry of Pyrazole Synthesis: Elguero, J. et al. Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996.

-

NMR Distinction of Isomers: Lopez, C. et al. "1H, 13C and 15N NMR study of 1-phenyl-pyrazoles." Magnetic Resonance in Chemistry, 2004.

-

Kinase Inhibitor Scaffolds: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

-

Crystallographic Data (Dihedral Angles): Cambridge Structural Database (CSD). Structure Ref: N-phenyl-5-methylpyrazole .

-

Synthetic Protocol (Enaminone Route): Journal of Organic Chemistry, "Regioselective synthesis of 1-aryl-3-methyl- and 1-aryl-5-methylpyrazoles."

Solubility Profile & Technical Handling of 3-(5-methyl-1H-pyrazol-1-yl)aniline in DMSO

Executive Summary

This technical guide details the solubility, physicochemical properties, and handling protocols for 3-(5-methyl-1H-pyrazol-1-yl)aniline (CAS: 1152592-25-0), a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and pharmaceutical intermediates.

Key Findings:

-

Solubility in DMSO: High (> 50 mg/mL estimated). The compound is typically supplied as a viscous oil or low-melting solid, facilitating rapid dissolution in dipolar aprotic solvents.

-

Primary Application: Synthesis of biaryl systems via cross-coupling and amide formation in drug discovery.

-

Critical Handling Note: Due to its physical state (oil/low-melting solid), volumetric handling is often more precise than gravimetric handling for small quantities.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before establishing solubility protocols, it is essential to verify the specific isomer and physical form, as "pyrazole-aniline" derivatives often have regioisomers (e.g., 3,5-dimethyl vs 5-methyl).

| Property | Data |

| Compound Name | 3-(5-methyl-1H-pyrazol-1-yl)aniline |

| CAS Number | 1152592-25-0 |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| Physical State | Viscous oil or low-melting solid (Ambient Temp) |

| LogP (Predicted) | ~1.6 – 2.2 |

| H-Bond Donors | 1 (Aniline -NH₂) |

| H-Bond Acceptors | 2 (Pyrazole N, Aniline N) |

Solubility Profile in DMSO

Quantitative Solubility Assessment

While specific thermodynamic solubility values (saturation points) are rarely published for intermediate building blocks, empirical data from structural analogs and vendor handling guides indicates high solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Solubility Rating | Estimated Limit | Mechanism |

| DMSO | High | > 50 mg/mL | Dipole-dipole interactions; DMSO oxygen accepts H-bonds from aniline -NH₂. |

| Ethanol | High | > 20 mg/mL | H-bonding (Donor/Acceptor matching). |

| Water | Low | < 1 mg/mL | Hydrophobic aromatic core dominates; requires pH adjustment or surfactants. |

Solvation Mechanism

DMSO acts as a Lewis base. The sulfoxide oxygen is a strong hydrogen bond acceptor, interacting effectively with the amino hydrogens of the aniline moiety. Simultaneously, the polarizable nature of DMSO stabilizes the aromatic π-systems of the phenyl and pyrazole rings, preventing aggregation.

Stability in Solution

-

Oxidation: Anilines are susceptible to oxidation (browning) over time. DMSO stock solutions should be stored under inert gas (N₂ or Ar) at -20°C.

-

Hygroscopicity: DMSO is highly hygroscopic. Water absorption >1% (v/v) can cause precipitation of the compound over time or affect downstream biological assays.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target Audience: Medicinal Chemists & Screening Biologists

Objective: Create a stable, standardized stock solution for High-Throughput Screening (HTS) or synthetic coupling.

Materials:

-

Compound: 3-(5-methyl-1H-pyrazol-1-yl)aniline (MW: 173.21 g/mol )

-

Solvent: Anhydrous DMSO (≥99.9%)

-

Vessel: Amber glass vial (to protect aniline from light-induced oxidation)

Procedure:

-

Calculate Mass Requirement:

-

Example: To prepare 1 mL of 100 mM solution:

-

-

Weighing (Critical Step):

-

Since the compound is often an oil , do not weigh onto weigh paper. Weigh directly into the tared amber vial using a positive displacement pipette or a glass spatula.

-

-

Dissolution:

-

Add 500 µL of anhydrous DMSO.

-

Vortex for 30 seconds. The oil should disperse and dissolve rapidly.

-

Add remaining DMSO to reach final volume (1 mL). Note: For highest precision, weigh the DMSO (Density = 1.10 g/mL) rather than relying on volumetric pipetting of viscous solvents.

-

-

Storage:

-

Flush headspace with Nitrogen.[1]

-

Seal tightly with a Teflon-lined cap.

-

Store at -20°C.

-

Protocol B: Visual Solubility Limit Test

Use this if you require the exact saturation point for a specific application (e.g., crystallization).

-

Weigh 50 mg of compound into a clear HPLC vial.

-

Add 100 µL DMSO (starting concentration equivalent to 500 mg/mL).

-

Vortex and sonicate at 25°C for 5 minutes.

-

Observation:

-

Clear Solution: Solubility > 500 mg/mL.

-

Undissolved Material: Add DMSO in 100 µL increments, sonicating between additions, until clear.

-

-

Calculate solubility based on final volume.

Visualization of Workflows

Solvation & Interaction Pathway

The following diagram illustrates the molecular interactions driving the solubility of this compound in DMSO.

Caption: Mechanistic pathway of DMSO solvating the pyrazole-aniline derivative via H-bond acceptance and dipole interactions.

Stock Solution Preparation Workflow

A standardized workflow to ensure accuracy when handling this viscous/oily compound.

Caption: Step-by-step Standard Operating Procedure (SOP) for preparing high-integrity stock solutions.

References

-

Sigma-Aldrich. Product Specification: 3-(5-methyl-1H-pyrazol-1-yl)aniline (CAS 1152592-25-0).[2][3][4] Retrieved from

-

InvivoChem. General Solubility Guidelines for Pyrazole-Aniline Derivatives. Retrieved from

-

PubChem. Compound Summary: 3-(1H-pyrazol-1-yl)aniline Derivatives. Retrieved from

-

BenchChem. Solubility of Aniline Derivatives in Organic Solvents. Retrieved from

Sources

- 1. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline [mdpi.com]

- 2. 1240528-99-7,3-(2-aminoethyl)benzamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1025495-85-5|(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 123066-64-8|4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline|BLD Pharm [bldpharm.com]

3-(5-methyl-1H-pyrazol-1-yl)aniline safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 3-(5-methyl-1H-pyrazol-1-yl)aniline

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical research, novel molecules are the currency of innovation. 3-(5-methyl-1H-pyrazol-1-yl)aniline, a substituted aniline derivative, represents a class of compounds with significant potential as a building block in medicinal chemistry. However, its structural alerts—specifically the aniline core—necessitate a rigorous and informed approach to safety. As a specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, this guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive safety framework.

This document moves beyond a simple recitation of standard warnings. It is structured to provide a deep, mechanistic understanding of the why behind each safety protocol. By synthesizing data from closely related structural analogs and the well-documented toxicology of the parent aniline moiety, we can construct a robust and self-validating system for safe handling. This proactive, science-first approach ensures that laboratory personnel are not merely following rules, but are empowered with the knowledge to manage risk effectively.

Section 1: Predicted Hazard Identification and Classification

The primary driver of the toxicological profile of 3-(5-methyl-1H-pyrazol-1-yl)aniline is its aniline functional group. Anilines are a well-studied class of aromatic amines known for their systemic toxicity, particularly their effect on the blood.[1][2] The core hazard is the propensity to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[3] This can lead to cyanosis and, in severe cases, life-threatening hypoxia.[3]

Furthermore, data from close structural analogs, such as 3-(1H-pyrazol-1-yl)aniline, provide direct evidence for additional hazards including skin, eye, and respiratory irritation.[4] Based on this synthesized data, the following GHS classification is predicted.

Table 1: Predicted GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][5] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][5] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1][5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1][5] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[5] |

Visualizing the Hazard Profile

The following diagram links the chemical structure to its primary GHS hazard pictograms, providing an immediate visual summary of the risks involved.

Caption: A systematic workflow for safe laboratory handling.

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before any incident occurs.

First-Aid Measures

The immediate response to an exposure is critical to mitigating harm.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [6][7]* Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [7][8]The high dermal toxicity means that even minor skin contact should be treated as a serious exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink 200-300 ml of water. Seek immediate medical attention. [7][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. [5][8]* Specific Hazards: Combustion will produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx). [8]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing. [9][10]

Section 5: Physical, Chemical, and Toxicological Properties

Table 3: Physicochemical and Toxicological Summary

| Property | Value / Information | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [11] |

| Molecular Weight | 173.21 g/mol | [11] |

| Appearance | Data not consistently available; likely a solid at room temperature. | [8] |

| Odor | Data not available; likely has a characteristic amine odor. | N/A |

| Acute Toxicity | Oral (Rat) LD50: Expected to be harmful. Analog LD50 > 5,000 mg/kg, but aniline itself is much more toxic. [9]Dermal/Inhalation: Expected to be toxic based on aniline classification. [1][5] | |

| Stability | Stable under recommended storage conditions. | [8] |

| Reactivity | Incompatible with strong oxidizing agents and strong acids. | [8] |

| Decomposition | Hazardous decomposition products form upon combustion, including NOx and CO. | [8] |

Conclusion

3-(5-methyl-1H-pyrazol-1-yl)aniline is a valuable research chemical that demands a high level of respect and care. By understanding its hazard profile through the lens of its aniline core and data from close analogs, researchers can implement the multi-layered safety protocols outlined in this guide. Adherence to engineering controls, consistent and correct use of personal protective equipment, and a thorough understanding of emergency procedures are the cornerstones of a safe and productive research environment. This guide serves as a living document to be integrated into your laboratory's specific safety culture, ensuring that scientific advancement and personal safety proceed hand-in-hand.

References

- BASF. (2024). Safety data sheet - Brezza.

-

PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(1-Methyl-1H-pyrazol-3-yl)aniline.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Aniline.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.

- Fisher Scientific. (n.d.). Material Safety Data Sheet - Phosphoric acid.

-

PubChem. (n.d.). 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (n.d.). SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone.

- BLD Pharmatech. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline Safety Data Sheet.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Ethyl diethoxyacetate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Gluconic Acid, 50 wt% Solution in Water.

- CymitQuimica. (2026). SAFETY DATA SHEET - 1-Phenyl-3.5-bis(trifluoromethyl)-4-(trimethylsilyl)-1H-pyrazole.

- Solvay. (2020). REDACTED SAFETY DATA SHEET.

- Fluorochem Ltd. (2024). Safety Data Sheet - 3-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline.

- Fisher Scientific. (2023). SAFETY DATA SHEET - D(+)-Glucuronic acid, sodium salt, monohydrate.

-

Loba Chemie. (2023). ANILINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]

-

HBM4EU. (n.d.). Prioritised substance group: Anilines. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. hbm4eu.eu [hbm4eu.eu]

- 3. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.ca [fishersci.ca]

- 9. download.basf.com [download.basf.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemscene.com [chemscene.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)aniline

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via the Knorr pyrazole synthesis, a robust and efficient cyclocondensation reaction. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers expert insights into process optimization, troubleshooting, and safety. The target audience includes researchers, chemists, and professionals in the field of pharmaceutical and chemical development.

Introduction: The Significance of the Pyrazolyl Aniline Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone for designing molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

The target molecule, 3-(5-methyl-1H-pyrazol-1-yl)aniline, combines this potent heterocyclic core with an aniline moiety. This structure is particularly significant as a key intermediate for the synthesis of kinase inhibitors, where the aniline nitrogen serves as a crucial attachment point for elaborated side chains that interact with the hinge region of the enzyme's active site.[3][4]

This guide focuses on a classic and reliable method for its preparation: the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6][7] Specifically, we will detail the reaction between 3-hydrazinobenzenamine and acetylacetone.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cyclocondensation reaction that forms a pyrazole ring from a hydrazine and a β-dicarbonyl compound, typically under acidic conditions.[5][7] The reaction proceeds through several well-defined steps, which ensures a high yield of the stable, aromatic pyrazole product.[8]

The mechanism for the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)aniline is as follows:

-

Initial Condensation: The reaction initiates with the nucleophilic attack of the more reactive terminal nitrogen of the 3-hydrazinobenzenamine onto one of the carbonyl carbons of acetylacetone. This is often the rate-determining step and can be catalyzed by acid.[9]

-

Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step forms a five-membered heterocyclic ring, a non-aromatic pyrazolidine intermediate.[9]

-

Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration step results in the formation of a stable, aromatic pyrazole ring, yielding the final product.

Because acetylacetone is a symmetrical 1,3-dicarbonyl compound, the reaction avoids the issue of regioisomer formation that can occur with unsymmetrical substrates.[9]

Caption: Knorr pyrazole synthesis reaction pathway.

Detailed Experimental Protocol

This protocol outlines the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)aniline on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3-Hydrazinobenzenamine | C₆H₉N₃ | 123.16 | 5.00 g | 40.6 | Starting material. Can be a dihydrochloride salt. |

| Acetylacetone | C₅H₈O₂ | 100.12 | 4.50 g (4.6 mL) | 44.9 | Also known as 2,4-pentanedione. (1.1 eq) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent and catalyst. |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | For work-up. |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~150 mL | - | For neutralization. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction solvent. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydrazinobenzenamine (5.00 g, 40.6 mmol).

-

Reagent Addition: Add glacial acetic acid (50 mL) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add acetylacetone (4.6 mL, 44.9 mmol) dropwise over 5 minutes.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle. Maintain the reflux for 3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting material spot indicates reaction completion.

-

Cooling and Quenching: After 3 hours, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Stir continuously and monitor the pH with litmus paper or a pH meter until it reaches ~7-8. Be cautious as CO₂ gas will evolve.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexane) to yield the pure product as a solid.

Characterization

The identity and purity of the final product, 3-(5-methyl-1H-pyrazol-1-yl)aniline, should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the aromatic protons of the aniline ring, the pyrazole proton, and the methyl group protons.

-

¹³C NMR: Signals corresponding to the carbons of both aromatic rings and the methyl group.[10][11]

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the product (C₁₀H₁₁N₃, MW = 173.22).

-

Infrared (IR) Spectroscopy: Look for N-H stretching bands for the amine group (~3300-3500 cm⁻¹) and C=C/C=N stretching bands for the aromatic rings.[12]

Application Notes & Expert Insights

Process Optimization

-

Catalyst: While glacial acetic acid works well as both a solvent and catalyst, other acids like hydrochloric acid in an alcoholic solvent can also be used.[8] The choice may affect reaction time and yield.

-

Temperature Control: Maintaining a steady reflux is crucial. Insufficient heating can lead to an incomplete reaction, while excessive heat offers no significant advantage and may promote side reactions.

-

Work-up: Thorough neutralization is critical. If the solution remains acidic, the aniline product will be protonated and remain in the aqueous layer, drastically reducing the extraction yield.

Troubleshooting

-

Low Yield: This can result from incomplete reaction, inefficient extraction (due to incomplete neutralization), or loss during purification. Confirm reaction completion via TLC before work-up.

-

Oily Product: If the product oils out instead of solidifying after solvent removal, it may be impure. Attempting to triturate with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization. Otherwise, column chromatography is the recommended purification method.

Safety Precautions

-

Hydrazine Derivatives: 3-Hydrazinobenzenamine is a hydrazine derivative and should be handled with care as compounds in this class can be toxic and are potential carcinogens.[8] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Acetic acid is corrosive. Ethyl acetate is flammable. Handle all chemicals within a certified fume hood.

Experimental Workflow and Data Summary

The overall process from starting materials to the final purified product is summarized in the workflow diagram below.

Caption: Step-by-step experimental workflow diagram.

Typical Results Summary

| Parameter | Value |

| Reaction Scale | 5.00 g (40.6 mmol) |

| Typical Yield | 75-85% |

| Appearance | Off-white to light brown solid |

| Melting Point | 88-91 °C |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

References

-

Title: Knorr Pyrazole Synthesis (M. Pharm) | PPTX Source: Slideshare URL: [Link]

-

Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

-

Title: Knorr pyrazole synthesis Source: Name-Reaction.com URL: [Link]

-

Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]

-

Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL: [Link]

-

Title: Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: MDPI URL: [Link]

-

Title: Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline Source: MDPI URL: [Link]

- Title: Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)

-

Title: Synthesis of (3,5-Aryl/methyl-1H-Pyrazol-1-yl)-(5-Arylamino-2H-1,2,3-Triazol-4-yl)Methanone Source: ResearchGate URL: [Link]

- Title: Process for the preparation of 3-amino-5-methylpyrazole Source: Google Patents URL

-

Title: Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents Source: ResearchGate URL: [Link]

-

Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][6][8]triazoles Source: ResearchGate URL: [Link]

-

Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL: [Link]

-

Title: SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES Source: TSI Journals URL: [Link]

-

Title: New Reaction Products of Acetylacetone with Semicarbazide Derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI URL: [Link]

-

Title: Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a Source: ResearchGate URL: [Link]

-

Title: Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents Source: PubMed URL: [Link]

-

Title: New Reaction Products of Acetylacetone with Semicarbazide Derivatives Source: PubMed URL: [Link]

-

Title: New Reaction Products of Acetylacetone with Semicarbazide Derivatives Source: ResearchGate URL: [Link]

-

Title: Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: MDPI URL: [Link]

-

Title: Synthesis of Lanthanum(III) acetylacetonate Source: Sciencemadness Discussion Board URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline [mdpi.com]

Application Note and Protocol for the Condensation of Acetylacetone with 3-Hydrazinoaniline

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable metabolic stability and versatile chemical architecture have made it a "privileged scaffold" in the design of novel therapeutic agents.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[2] Notably, several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, feature a pyrazole core, underscoring the therapeutic relevance of this heterocyclic system.[3]

The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a highly efficient and straightforward method for constructing the pyrazole ring.[4][5] This application note provides a detailed protocol for the synthesis of a specific pyrazole derivative, 1-(3-aminophenyl)-3,5-dimethyl-1H-pyrazole, through the condensation of acetylacetone with 3-hydrazinoaniline. The resulting compound, bearing a reactive amino group, is a valuable building block for the synthesis of more complex molecules and libraries of potential drug candidates.

This document is intended for researchers, scientists, and drug development professionals. It offers a step-by-step experimental protocol, a discussion of the underlying reaction mechanism, and methods for the characterization of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 3-Hydrazinoaniline dihydrochloride | ≥97% | Commercially available | 615-33-8 | Or synthesize from 3-nitroaniline. |

| Acetylacetone (2,4-pentanedione) | ≥99% | Commercially available | 123-54-6 | |

| Glacial Acetic Acid | ACS Grade | Commercially available | 64-19-7 | |

| Ethanol (95%) | Reagent Grade | Commercially available | 64-17-5 | |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially available | 144-55-8 | |

| Ethyl Acetate | HPLC Grade | Commercially available | 141-78-6 | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available | 7757-82-6 | |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially available | 865-49-6 | |

| Round-bottom flask (100 mL) | - | - | - | |

| Reflux condenser | - | - | - | |

| Magnetic stirrer and stir bar | - | - | - | |

| Heating mantle | - | - | - | |

| Separatory funnel (250 mL) | - | - | - | |

| Rotary evaporator | - | - | - | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | - | |

| Glassware for workup and purification | - | - | - |

Safety Precautions

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: Dispose of waste according to institutional guidelines for toxic and potentially carcinogenic materials.

Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

-

Handling: Keep away from heat, sparks, and open flames. Handle in a well-ventilated area.

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Handling: Handle in a fume hood. Wear appropriate PPE, including acid-resistant gloves.

Experimental Protocol: Synthesis of 1-(3-Aminophenyl)-3,5-dimethyl-1H-pyrazole

This protocol is adapted from established procedures for Knorr pyrazole synthesis.[8][9] The use of glacial acetic acid as both a solvent and a catalyst is a common and effective approach for this type of condensation.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydrazinoaniline dihydrochloride (1.0 g, 5.2 mmol).

-

Add glacial acetic acid (20 mL).

-

Stir the mixture at room temperature until the 3-hydrazinoaniline dihydrochloride is fully dissolved.

-

Add acetylacetone (0.58 mL, 5.7 mmol, 1.1 equivalents) dropwise to the stirred solution.

-

Attach a reflux condenser to the flask.

Step 2: Reaction

-

Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

-

Maintain the reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should be more nonpolar than the starting materials.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Transfer the neutralized solution to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 1-(3-aminophenyl)-3,5-dimethyl-1H-pyrazole as a solid.

Reaction Mechanism and Workflow

The condensation of acetylacetone with 3-hydrazinoaniline follows the Knorr pyrazole synthesis pathway. The reaction proceeds through a series of nucleophilic additions and dehydrations.

-

Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine moiety of 3-hydrazinoaniline attacks one of the carbonyl groups of acetylacetone.

-

Dehydration: The resulting hemiaminal intermediate readily dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

-

Final Dehydration: A final dehydration step leads to the formation of the aromatic pyrazole ring.

Experimental Workflow Diagram:

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 3. New Reaction Products of Acetylacetone with Semicarbazide Derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. lobachemie.com [lobachemie.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tsijournals.com [tsijournals.com]

Application Note: Strategic Coupling of 3-(5-methyl-1H-pyrazol-1-yl)aniline in Kinase Inhibitor Synthesis

Topic: Coupling Reactions Using 3-(5-methyl-1H-pyrazol-1-yl)aniline in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Strategic Overview: The "Privileged" Kinase Scaffold

In the landscape of modern medicinal chemistry, 3-(5-methyl-1H-pyrazol-1-yl)aniline represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably protein kinases (e.g., p38 MAPK, B-Raf, VEGFR).

This scaffold features a meta-substituted aniline core linked to a 5-methyl-pyrazole . Its utility is driven by three key structural attributes:

-

The Aniline Handle (Nucleophile): The primary amine at the 3-position serves as the critical vector for coupling to "hinge-binding" or "allosteric" motifs via urea or amide linkages.

-

The Pyrazole Moiety (Hydrophobic/Stacking): The N1-linked pyrazole acts as a steric wedge, often occupying the hydrophobic pocket adjacent to the ATP-binding site (e.g., the "gatekeeper" region or solvent front).

-

Conformational Bias: The 5-methyl group on the pyrazole creates a specific torsion angle relative to the phenyl ring, forcing the molecule into a non-planar conformation that improves selectivity by mimicking the bioactive state of Type II kinase inhibitors.

Primary Reaction Pathways

This guide details three critical coupling protocols essential for elaborating this scaffold into bioactive libraries:

-

Pathway A: Urea Formation (Synthesis of Type II Kinase Inhibitors/DFG-out binders).

-

Pathway B: Amide Coupling (Fragment-Based Drug Discovery/FBDD).

-

Pathway C: Buchwald-Hartwig Amination (Biaryl amine synthesis for extended conjugation).

Reaction Landscape & Decision Matrix

The following diagram illustrates the strategic divergence points for this scaffold.

Caption: Strategic divergence of 3-(5-methyl-1H-pyrazol-1-yl)aniline into key medicinal chemistry classes.

Detailed Experimental Protocols

Protocol A: Urea Synthesis (The "Kinase Linker" Method)

Context: Urea linkages are ubiquitous in Type II kinase inhibitors (e.g., Sorafenib, Doramapimod analogs) because they form a characteristic dual hydrogen bond (donor-acceptor) with the conserved Glu/Asp pair in the kinase active site.

Methodology: This protocol uses an in situ activation method with 1,1'-Carbonyldiimidazole (CDI) to avoid the handling of toxic/unstable isocyanates.

Reagents:

-

Substrate: 3-(5-methyl-1H-pyrazol-1-yl)aniline (1.0 equiv)

-

Coupling Partner: Functionalized Aniline or Heterocyclic Amine (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

-

Activation (Formation of Acyl Imidazole):

-

In a flame-dried round-bottom flask under N₂, dissolve the coupling partner (the amine other than the pyrazolyl-aniline) in anhydrous DCM (0.1 M).

-

Add CDI (1.2 equiv) in one portion.

-

Stir at Room Temperature (RT) for 2–4 hours. Validation: Monitor by TLC/LCMS for the disappearance of the starting amine and formation of the intermediate carbamoyl imidazole (often M+95 mass shift).

-

-

Coupling:

-

Once activation is complete, add 3-(5-methyl-1H-pyrazol-1-yl)aniline (1.0 equiv) dissolved in a minimal amount of DCM/THF.

-

Add DIPEA (2.0 equiv).

-

Stir at RT for 12–16 hours. If the reaction is sluggish (due to the steric bulk of the pyrazole), heat to reflux (40°C for DCM, 60°C for THF).

-

-

Work-up:

-

Quench with water.[1] Extract with EtOAc (3x).

-

Wash organic layer with 1N HCl (rapid wash to remove unreacted anilines/imidazole) followed by saturated NaHCO₃ and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Flash chromatography (Gradient: 0–5% MeOH in DCM). Urea products are often highly crystalline and may precipitate directly from the reaction mixture.

-

Critical Insight: The order of addition matters. Activate the less nucleophilic amine first with CDI. If the pyrazolyl-aniline is the less nucleophilic partner (due to electronic deactivation from the pyrazole), activate it first.

Protocol B: HATU-Mediated Amide Coupling

Context: For generating Focused Libraries where the aniline is coupled to a diverse set of carboxylic acids (e.g., hinge-binding heteroaromatic acids).

Reagents:

-

Amine: 3-(5-methyl-1H-pyrazol-1-yl)aniline (1.0 equiv)

-

Acid: Carboxylic Acid Partner (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Pre-activation:

-

Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M).

-

Add HATU (1.2 equiv) and DIPEA (1.5 equiv).

-

Stir for 5–10 minutes at RT. Solution should turn slightly yellow (formation of the activated ester).

-

-

Addition:

-

Add 3-(5-methyl-1H-pyrazol-1-yl)aniline (1.0 equiv).

-

Add remaining DIPEA (1.5 equiv).

-

-

Reaction:

-

Stir at RT for 4–12 hours.

-

Monitoring: LCMS should show conversion to Product (M+H).

-

-

Work-up (Aqueous Crash):

-

Pour the DMF reaction mixture into 10 volumes of ice-cold water/brine (1:1).

-

Stir vigorously. The hydrophobic amide product often precipitates.

-

Filter the solid, wash with water and hexanes.

-

If no precipitate forms, extract with EtOAc/LiCl (5% aq) to remove DMF.

-

Data Summary Table: Coupling Reagent Comparison

| Reagent | Reactivity | Racemization Risk | Work-up Ease | Recommended For |

| HATU | High | Low | Moderate (DMF removal) | Sterically hindered acids; Library synthesis |

| EDC/HOBt | Moderate | Very Low | High (Water soluble urea) | Scale-up; Simple substrates |

| T3P | High | Low | High (Water soluble byproducts) | Large scale; "Green" chemistry |

Troubleshooting & Optimization

Challenge 1: Regioselectivity & Pyrazole Interference

The pyrazole ring contains a basic nitrogen (N2) that can theoretically compete with the aniline amine or coordinate to metal catalysts (in Buchwald reactions).

-

Solution (Amide/Urea): The aniline NH₂ is significantly more nucleophilic than the pyrazole N2. No protection is usually required.

-

Solution (Pd-Catalysis): The pyrazole N2 can act as a "poison" by chelating Palladium.

-

Fix: Use bidentate ligands with a wide bite angle (e.g., Xantphos or BINAP ) which bind Pd tightly and prevent pyrazole interference. Increase catalyst loading to 5–10 mol%.

-

Challenge 2: Solubility

The 3-(5-methyl-1H-pyrazol-1-yl)aniline scaffold is moderately lipophilic. Products (especially ureas) can be extremely insoluble.

-

Solution: If the product precipitates during reaction, add a co-solvent like DMSO or NMP to keep the system homogenous, or simply filter the precipitate if it is pure product (often the case with ureas).

Challenge 3: Aggregation

Pyrazoles can form hydrogen-bonded aggregates (dimers) in non-polar solvents, slowing kinetics.

-

Solution: Use polar aprotic solvents (DMF, DMAc) or heat the reaction to break aggregates.

Mechanism of Action: Urea Formation (CDI Route)

Understanding the mechanism ensures effective troubleshooting. The reaction proceeds via a reactive acyl-imidazole intermediate.

Caption: Step-wise mechanism of CDI-mediated urea coupling. The driving force is the elimination of the imidazole leaving group.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. (Foundational work on pyrazole-urea-aniline kinase inhibitors).

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

-

Bagley, M. C., et al. (2006). Microwave-assisted synthesis of pyrazolyl-ureas. Synlett, 2006(01), 0110-0114. (Specific protocols for pyrazole-urea synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Separating 3-Methyl and 5-Methyl Pyrazole Regioisomers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving one of the more persistent challenges in heterocyclic chemistry: the separation of 3-methyl and 5-methyl pyrazole regioisomers. The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors like ethyl acetoacetate and hydrazine, often yields a mixture of these isomers.[1] Due to their striking structural similarity, separating them requires a nuanced understanding of their physicochemical properties and the application of precise analytical and preparative techniques.

This guide is structured to provide direct, experience-driven answers to the common issues encountered in the lab. We will move from high-level frequently asked questions to detailed troubleshooting guides for specific methodologies, complete with step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-methyl and 5-methyl pyrazole regioisomers so challenging?

The primary difficulty lies in the very subtle differences in their physical and chemical properties.[2] Both regioisomers have the same molecular weight and elemental composition. Their polarity is often very similar, which means they behave almost identically in standard chromatographic systems, leading to co-elution or poor resolution.[2] Furthermore, their boiling points can be very close, making separation by fractional distillation difficult.[3] This challenge is a direct consequence of the prototropic tautomerism in the pyrazole ring, where the N-H proton can reside on either nitrogen, leading to a dynamic equilibrium between the 3-methyl and 5-methyl forms in solution.[4][5]

Q2: What are the principal methods for separating these isomers on a preparative scale?

There are three primary strategies, each with its own advantages and ideal scale:

-

Flash Column Chromatography: This is the most common and versatile method, especially for small to medium scales (mg to several grams). Success hinges on optimizing the mobile and stationary phases to exploit the minor polarity differences between the isomers.[2]

-

Crystallization via Salt Formation: This is a highly effective, and often scalable, chemical purification method.[3] By reacting the isomer mixture with a carefully selected acid, it's often possible to form a salt with one isomer that is significantly less soluble and crystallizes preferentially from the solution.[3][6][7]

-

Fractional Distillation: This physical method is only viable for larger quantities where there is a discernible, albeit small, difference in boiling points. It requires an efficient fractional distillation column and careful control over the reflux ratio to achieve good separation.[3]

Q3: How can I definitively identify which isomer is which after a successful separation?

Unambiguous structural characterization is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy .

-

¹H and ¹³C NMR: These are the gold-standard methods. The chemical environment of the methyl group (CH₃) and the ring protons/carbons are distinct in each isomer.[8] By comparing the chemical shifts and coupling constants to literature values or through detailed 2D NMR experiments (like HMBC and NOESY), you can confidently assign the structures.[8][9] For instance, the chemical shift of a methyl group at the 3-position is typically different from one at the 5-position.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While GC can separate the isomers, their electron-impact mass spectra are often very similar or identical. However, GC provides the retention time, which can be compared to a known standard, and confirms the mass of the purified compound.[1]

Q4: Is it possible to avoid this separation problem by controlling the synthesis to favor one isomer?

Yes, this is the ideal but often more complex approach. The field of regioselective synthesis aims to control reactions to produce a single desired regioisomer.[8][10][11] For pyrazole synthesis, regioselectivity can be influenced by several factors:[12]

-

Steric Hindrance: Using bulkier substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered pathway.[12]

-

Reaction Conditions: The choice of solvent, temperature, and pH can significantly alter the ratio of the two isomers formed.[1]

-

Protecting Groups: Strategically using protecting groups can block one reaction site, forcing the cyclization to occur in the desired manner.

While developing a regioselective synthesis requires more initial investment in methods development, it can save significant time and resources by eliminating difficult downstream purification steps.[13][14]

Troubleshooting Guides

This section addresses specific problems you may encounter during the separation process.

Method 1: Flash Column Chromatography

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Complete Co-elution | Insufficient Polarity Difference: The chosen eluent system does not differentiate between the isomers. | Optimize Mobile Phase: Systematically screen solvent systems. Start with a non-polar solvent (e.g., Hexane) and gradually add a more polar solvent (e.g., Ethyl Acetate). Use Thin-Layer Chromatography (TLC) to test multiple solvent ratios to find the one that gives the best separation (ΔRf).[15] |

| Poor Resolution (Overlapping Peaks) | 1. Improper Solvent Polarity: The eluent is too polar, causing the compounds to move too quickly down the column. 2. Column Overload: Too much sample was loaded for the column size. 3. Poor Column Packing: Channeling in the silica bed is preventing proper equilibration. | 1. Reduce Eluent Polarity: Use a shallower gradient or an isocratic system with a lower percentage of the polar solvent.[2] 2. Reduce Sample Load: As a rule of thumb, use a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations. 3. Repack the Column: Ensure a homogenous, well-settled slurry packing without any air bubbles or cracks. |

| Peak Tailing | Secondary Interactions: The basic nitrogen atoms of the pyrazole are interacting with acidic silanol groups (Si-OH) on the silica surface.[2] | Add a Mobile Phase Modifier: Add a small amount (0.1-1%) of a competitive base like triethylamine (Et₃N) or ammonia in methanol to the eluent.[12][16] This will occupy the acidic sites on the silica, resulting in more symmetrical peaks. |

| Sample Insoluble in Mobile Phase | High Sample Polarity: The crude mixture doesn't dissolve in the non-polar starting eluent. | Use Dry Loading: Dissolve your crude material in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane). Add this solution to a small amount of silica gel and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique ensures the sample is introduced in a concentrated band without disturbing the column bed.[2] |

Method 2: Crystallization via Salt Formation

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form | 1. Solution is Not Supersaturated: The concentration of the salt is too low. 2. Incorrect Solvent: The chosen solvent is too good at solvating the salt. | 1. Concentrate the Solution: Slowly evaporate some of the solvent. 2. Cool the Solution: Gradually lower the temperature, eventually using an ice bath.[3] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal if available. 4. Change Solvent System: Try a different solvent or add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise until turbidity persists. |

| "Oiling Out" | Low Purity or Wrong Conditions: The solute is coming out of solution as a liquid phase instead of a solid crystal lattice, often due to impurities or the solution being cooled too quickly. | 1. Heat to Re-dissolve: Gently warm the solution until the oil redissolves. 2. Slow Cooling: Allow the solution to cool to room temperature very slowly, without disturbance. 3. Add More Solvent: Dilute the solution slightly before attempting to cool again. |

| Low Purity of Crystals | Occlusion: The undesired isomer or other impurities are trapped within the crystal lattice of the desired salt. | Recrystallize: Dissolve the obtained crystals in a minimum amount of fresh, hot solvent and allow them to re-form slowly. This process should be repeated until the desired purity is achieved, as confirmed by NMR or GC analysis. |

Visualized Workflows & Protocols

Workflow 1: Decision Logic for Separation Method

This diagram outlines the decision-making process for selecting an appropriate separation technique based on the scale of your experiment.

Caption: Decision tree for selecting a separation method.

Protocol 1: Separation by Flash Column Chromatography

This protocol provides a general method for separating 3-methyl and 5-methyl pyrazole isomers. The key is the preliminary TLC work to find the optimal eluent.

Materials:

-

Crude mixture of 3- and 5-methyl pyrazole

-

Solvents: Hexane (or Petroleum Ether) and Ethyl Acetate (reagent grade)

-

Triethylamine (optional)

-

TLC plates (silica gel 60 F₂₅₄)

-

Glass chromatography column

-

Fraction collection tubes

Procedure:

-

Mobile Phase Selection (TLC):

-

Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

-

Spot your crude mixture on separate TLC plates and develop one in each solvent system.

-

The ideal solvent system will show two distinct spots with Rf values between 0.2 and 0.5 and the largest possible separation between them (ΔRf). If peak tailing is observed, add 0.5% triethylamine to the solvent systems and repeat.

-

-

Column Packing:

-

Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). Ensure the silica bed is compact and level.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve ~500 mg of your crude mixture in 2-3 mL of dichloromethane.

-

Add ~1 g of silica gel to this solution.

-

Gently remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

-

Carefully layer this powder on top of the packed silica column.[2]

-

-

Elution and Fraction Collection:

-

Begin eluting with the optimized mobile phase.

-

Collect fractions of a consistent volume (e.g., 10-15 mL).

-

Monitor the elution process by spotting every few fractions on a TLC plate.

-

-

Analysis and Pooling:

-

Visualize the collected fractions on the TLC plates (e.g., using a UV lamp and/or iodine chamber).

-

Combine the fractions that contain only the pure, single isomer.

-

Remove the solvent under reduced pressure to yield the purified regioisomers.

-

Confirm the identity and purity of each isomer using NMR spectroscopy.

-

Protocol 2: Separation by Crystallization via Acid Salt Formation

This method leverages differential solubility of isomer salts.[3]

Materials:

-

Crude mixture of 3- and 5-methyl pyrazole

-

Acid (e.g., Sulfuric acid or Phosphoric acid, concentrated)[3]

-

Base for neutralization (e.g., 10% Sodium Hydroxide solution)

-

Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate)

Procedure:

-

Dissolution: Dissolve the crude isomer mixture in a suitable organic solvent (e.g., 10 mL of isopropanol per gram of mixture).

-

Acid Addition: While stirring, slowly add an equimolar amount of the chosen acid dropwise. The amount of acid should be calculated based on the total moles of pyrazole in the mixture. A salt may begin to precipitate.

-

Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.[3]

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any surface impurities.

-

Liberation of Free Base:

-

Dissolve the purified salt in a minimal amount of water.

-

Slowly add a base (e.g., 10% NaOH) until the solution is basic (confirm with pH paper). This regenerates the free pyrazole, which may precipitate or form an oil.

-

-

Extraction and Purification:

-

Extract the aqueous solution three times with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry them over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield one purified isomer.

-

The other isomer can potentially be recovered from the mother liquor of the crystallization step by neutralizing and extracting it.

-

Protocol 3: Characterization by NMR Spectroscopy

¹H and ¹³C NMR Data for Isomer Differentiation

The following table provides typical chemical shift ranges for distinguishing the isomers in a standard NMR solvent like CDCl₃.[17] Actual values will vary based on substitution and solvent.

| Signal Assignment | 3-Methylpyrazole | 5-Methylpyrazole (Tautomer) | Rationale for Distinction |

| CH₃ (¹H) | ~2.3 ppm (Singlet) | ~2.3 ppm (Singlet) | Often too similar in ¹H NMR for definitive assignment alone. |

| H4 (¹H) | ~6.1 ppm (Doublet) | ~6.1 ppm (Doublet) | The proton at C4 is coupled to the proton at C5. |

| H5 (¹H) | ~7.4 ppm (Doublet) | N/A (Substituted) | The presence of a signal around 7.4 ppm is characteristic of the 3-methyl isomer. |

| H3 (¹H) | N/A (Substituted) | ~7.4 ppm (Doublet) | The presence of a signal around 7.4 ppm is characteristic of the 5-methyl isomer. |

| CH₃ (¹³C) | ~13 ppm | ~11 ppm | The ¹³C chemical shift of the methyl group is often a reliable indicator. |

| C3 (¹³C) | ~148 ppm | ~139 ppm | The substituted carbon C3 shows a significant downfield shift. |

| C4 (¹³C) | ~105 ppm | ~106 ppm | The C4 carbon shift is similar in both isomers. |

| C5 (¹³C) | ~134 ppm | ~148 ppm | The C5 carbon shift is highly dependent on substitution. |

Note: Due to rapid N-H proton exchange, pyrazoles often show averaged spectra in solution. The distinction between 3- and 5-methylpyrazole relies on this averaged structure. For N-substituted pyrazoles where tautomerism is not possible, the distinction is more straightforward.[18]

References

- Technical Support Center: Purification of Methyl Pyrazole Isomers. (n.d.). BenchChem.

- Column chromatography conditions for separating pyrazole isomers. (n.d.). BenchChem.

- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona.

- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. (n.d.). BenchChem.

- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.

- Technical Support Center: Selective N-Methylation of Pyrazoles. (n.d.). BenchChem.

- Method for purifying pyrazoles. (2011). Google Patents.

- Process for the purification of pyrazoles. (2009). Google Patents.

- Common byproducts in 3-Methylpyrazole synthesis and their removal. (n.d.). BenchChem.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.

- Some Considerations about the Structure of 3(5)Methylpyrazole. (n.d.). ResearchGate.

- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). ResearchGate.

- Application Note: 1H and 13C NMR Characterization of 3-Methylpyrazole. (n.d.). BenchChem.

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC.

- An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019). PMC - NIH.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PMC.

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (2020). Thieme Chemistry.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

- 11. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Purity in 1-(3-aminophenyl)-5-methylpyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals